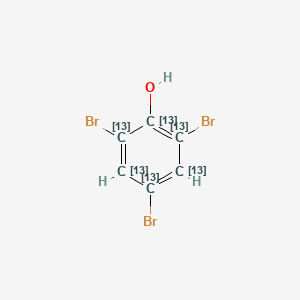

2,4,6-Tribromophenol-1,2,3,4,5,6-13C6

Vue d'ensemble

Description

2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is a stable isotope-labeled derivative of 2,4,6-tribromophenol (TBP), where all six carbon atoms in the benzene ring are replaced with carbon-13 (13C). This compound (CAS No. 1097192-97-6) is primarily utilized as an internal standard in analytical chemistry and environmental research to trace metabolic pathways, quantify degradation products, and study bioaccumulation without altering the chemical structure of the parent compound . The unlabeled TBP (CAS No. 118-79-6) is a brominated flame retardant (BFR) with an annual production volume exceeding 10,000 tons, widely used in epoxy resins, wood preservatives, and industrial processes .

Méthodes De Préparation

Synthesis of 13C6-Phenol Precursors

The preparation of 13C6-TBP begins with the synthesis of uniformly labeled 13C6-phenol. Industrial protocols for non-labeled TBP typically involve direct bromination of phenol using elemental bromine . For isotopic labeling, 13C6-phenol serves as the foundational precursor. Wellington Laboratories specifies that 13C6-phenol is synthesized via catalytic deuteration or custom isotopic enrichment processes, ensuring >99% isotopic purity . The molecular formula of 13C6-TBP (13C6H3Br3O) necessitates complete replacement of all six carbon atoms in the aromatic ring with 13C isotopes, which requires stringent control over starting material quality.

Bromination Strategies for 13C6-TBP

Direct Bromination of 13C6-Phenol

The core reaction involves electrophilic aromatic substitution, where 13C6-phenol reacts with bromine (Br2) in a controlled environment. According to industrial data , the non-labeled TBP synthesis occurs via:

6\text{H}5\text{OH} + 3\ \text{Br}2 \rightarrow \text{C}6\text{H}2\text{Br}3\text{OH} + 3\ \text{HBr}

For 13C6-TBP, this becomes:

6\text{H}5\text{OH} + 3\ \text{Br}2 \rightarrow ^{13}\text{C}6\text{H}2\text{Br}3\text{OH} + 3\ \text{HBr}

Reaction conditions require anhydrous solvents (e.g., dichloromethane) and catalysts like iron(III) bromide to enhance regioselectivity. Cambridge Isotope Laboratories notes that bromination is conducted under inert atmospheres to prevent oxidation byproducts .

Table 1: Bromination Parameters for 13C6-TBP

| Parameter | Value | Source |

|---|---|---|

| Temperature | 0–5°C (controlled exotherm) | |

| Solvent | Dichloromethane or toluene | |

| Bromine Equivalents | 3.0 (stoichiometric) | |

| Reaction Time | 6–8 hours |

Post-Synthesis Purification

Post-bromination, the crude product contains unreacted phenol, polybrominated byproducts, and residual HBr. Wellington Laboratories employs preparative HPLC with C18 columns and methanol-water mobile phases to isolate 13C6-TBP . LGC Standards emphasizes "neat" product formats, requiring solvent removal via rotary evaporation followed by lyophilization . Cambridge Isotope Laboratories dissolves purified 13C6-TBP in toluene (100 µg/mL) for commercial distribution, ensuring stability and ease of handling .

Isotopic Purity and Analytical Validation

Isotopic purity (>99%) is critical for applications in mass spectrometry and environmental tracer studies. Wellington Laboratories utilizes nuclear magnetic resonance (NMR) at 400–600 MHz and high-resolution mass spectrometry (HRMS) to confirm both chemical and isotopic purity . Key analytical data include:

Table 2: Analytical Specifications for 13C6-TBP

| Parameter | Method | Result | Source |

|---|---|---|---|

| Isotopic Purity | HRMS | >99% | |

| Chemical Purity | HPLC-UV | >95% | |

| Residual Solvents | GC-MS | <0.1% toluene |

Challenges in Scalable Synthesis

Cost and Availability of 13C6-Phenol

13C6-phenol is a high-cost precursor due to limited suppliers and complex enrichment processes. LGC Standards labels 13C6-TBP as a "custom synthesis" product, reflecting lead times and regulatory hurdles for isotopic materials .

Comparative Analysis with Non-Labeled TBP

Non-labeled TBP is produced at scale (>9,500 tonnes/year globally) , whereas 13C6-TBP remains a niche product. Key differences include:

Table 3: 13C6-TBP vs. Non-Labeled TBP

| Parameter | 13C6-TBP | Non-Labeled TBP |

|---|---|---|

| Molecular Weight | 336.76 g/mol | 330.80 g/mol |

| Isotopic Purity | >99% | N/A |

| Production Volume | Custom synthesis | 9,500 tonnes/year |

| Cost | ~$500–$1,000/2.5 mg | ~$50–$100/kg |

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to 2,4,6-tribromocyclohexanol.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Zinc and hydrochloric acid are often used as reducing agents.

Substitution: Sodium hydroxide and other strong bases are used to facilitate nucleophilic substitution reactions

Major Products

Oxidation: Produces quinones.

Reduction: Produces 2,4,6-tribromocyclohexanol.

Substitution: Produces various substituted phenols depending on the nucleophile used

Applications De Recherche Scientifique

2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is widely used in scientific research due to its isotopic labeling. Some applications include:

Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

Biology: Employed in metabolic studies to trace the incorporation of phenolic compounds in biological systems.

Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of phenolic drugs.

Industry: Used in the development of flame retardants and as a fungicide .

Mécanisme D'action

The mechanism of action of 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to active sites or altering protein structures. In industrial applications, it acts as a flame retardant by releasing bromine radicals that interfere with the combustion process .

Comparaison Avec Des Composés Similaires

Comparison with Similar Brominated Phenolic Compounds

Structural and Functional Analogues

Bromophenols with Varying Halogenation Patterns

- 2,4,6-Tribromophenol (TBP): The parent compound, characterized by three bromine atoms at the 2, 4, and 6 positions of the phenol ring. It is a precursor to higher brominated compounds and a common environmental contaminant .

- Studies show PBP induces apoptosis in human peripheral blood mononuclear cells (PBMCs) at lower concentrations compared to TBP .

- 2,6-Dibromo-4-nitrophenol (DBNP): A nitrated dibromophenol detected in chlorinated water systems. DBNP demonstrates significant toxicity and is structurally distinct due to the nitro group at the 4-position .

- 3,4,5,6-Tetrabromo-2-(2'-bromophenoxy)phenol (2a): A tetrabrominated derivative with a bromophenoxy substituent. Its 13C chemical shifts in the A-ring closely match those of TBP, indicating similar electronic environments .

Isotopologues and Analytical Standards

- 2,4,6-Tribromophenol-1,2,3,4,5,6-13C6: Unlike its unlabeled counterpart, this isotopologue is non-radioactive and used for precise quantification in mass spectrometry. It avoids interference from natural carbon isotopes, enhancing analytical accuracy .

Toxicological Profiles

Apoptotic and Genotoxic Effects

- TBP vs. PBP : Both compounds activate mitochondrial apoptosis pathways in PBMCs, but PBP exhibits greater potency at concentrations ≥10 µg/mL. TBP induces phosphatidylserine exposure and DNA fragmentation at levels comparable to occupational exposure thresholds .

- DBNP: Displays unique genotoxicity linked to nitro-group-mediated oxidative stress, with detection frequencies in mollusks exceeding those of TBP in some regions .

Acute Toxicity Ranking

A historical study ranked acute toxicity (LD50) as follows:

Santobrite (sodium pentachlorophenate)

Pentachlorophenol

Pentabromophenol (PBP)

Copper sulfate

2,4,6-Tribromophenol (TBP)

2,4,6-Triiodophenol TBP caused moderate cumulative toxicity and gastric inflammation in animal models .

Endocrine Disruption

TBP interferes with thyroid hormone regulation in mice, reducing serum thyroxine (T4) and upregulating hepatic UDP-glucuronosyltransferase, a key enzyme in hormone metabolism .

Environmental Behavior and Degradation

Bioaccumulation and Metabolism

- TBP : Accumulates in rice plants (roots > leaves > stems) and undergoes phase I/II metabolism, producing 40 metabolites, including hydroxylated polybrominated diphenyl ethers (OH-PBDEs) and dibenzo-p-dioxins (PBDD/Fs) .

- PBP and DBNP: Limited metabolic data exist, but their higher bromination likely reduces biodegradation rates compared to TBP.

Abiotic Degradation

- Photocatalysis : CoO/graphene composites degrade TBP efficiently under sunlight (51.4% removal in 120 min) via advanced oxidation processes (AOPs) .

- Hydrolysis : TBP is stable in aqueous environments, with negligible degradation in unplanted systems (85–96% recovery) .

Detection in Complex Matrices

- Gas Chromatography (GC) : GC-HR-TOF-MS identifies TBP, DBNP, and PBP in marine snails and mollusks, leveraging bromine isotope patterns (e.g., 1:3:3:1 for TBP) .

- Isotope Dilution : 13C6-TBP improves recovery rates in sediment and biological samples, correcting for matrix effects and instrument variability .

Untargeted Screening

Orbitrap HRMS enables the identification of novel brominated contaminants, such as [C6H2OBr3]− and [C12H5O4Br4S]−, which share structural motifs with TBP .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Molecular Weight | Key Substituents | Log Kow* |

|---|---|---|---|---|

| TBP | C6H3Br3O | 330.80 | Br (2,4,6) | 4.5 |

| 13C6-TBP | C6^13C6H3Br3O | 336.80 | 13C-labeled benzene | 4.5 |

| PBP | C6HBr5O | 486.61 | Br (2,3,4,5,6) | 6.2 |

| DBNP | C6H3Br2NO3 | 296.91 | Br (2,6); NO2 (4) | 3.8 |

*Predicted octanol-water partition coefficient.

Table 2: Toxicity Endpoints in Mammalian Models

Activité Biologique

2,4,6-Tribromophenol-1,2,3,4,5,6-13C6 is a halogenated phenolic compound that has garnered attention due to its environmental persistence and potential biological effects. This article explores the biological activity of this compound, focusing on its toxicological effects on aquatic organisms and its implications for environmental health.

Toxicological Studies

Recent research has demonstrated that 2,4,6-Tribromophenol (TBP) exhibits significant toxicity towards aquatic species. A notable study investigated its effects on the Nile tilapia (Oreochromis niloticus), revealing critical insights into its biological impact:

- Exposure Levels: Fish were exposed to TBP at concentrations of 0.5 and 50 ng/g over a period of 70 days.

- Physiological Effects:

- Hepatosomatic Index (HSI): Altered in both male and female fish.

- Gonadosomatic Index (GSI): No significant changes observed.

- Erythrocyte Parameters: Notable changes in hemoglobin content and nuclear morphology were recorded.

The study highlighted that TBP exposure led to increased levels of oxidative stress markers and affected antioxidant enzyme activities in the liver, particularly catalase and glutathione S-transferase .

Endocrine Disruption

The compound was also found to induce estrogenic activity in male tilapia. The expression of vitellogenin—a protein associated with egg production—was significantly elevated in response to TBP exposure. This suggests that TBP may disrupt endocrine functions in aquatic organisms .

Case Study 1: Oreochromis niloticus

A controlled laboratory study assessed the impact of TBP on Nile tilapia. Key findings included:

| Parameter | Control Group | TBP Exposed Group (0.5 ng/g) | TBP Exposed Group (50 ng/g) |

|---|---|---|---|

| HSI | Baseline | Increased | Increased |

| GSI | Baseline | No Change | No Change |

| Hemoglobin Content | Normal | Decreased | Significantly Decreased |

| Vitellogenin Levels | Undetectable | Detectable | Highly Elevated |

| Liver Histopathology | Normal | Mild Lesions | Severe Lesions |

This data indicates that even low concentrations of TBP can have detrimental effects on fish physiology and health.

Environmental Implications

The persistence of TBP in aquatic environments raises concerns about its bioaccumulation and potential effects on food webs. The estrogenic properties may affect not only individual species but also entire populations by disrupting reproductive systems .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4,6-tribromophenol, and how can isotopic labeling (e.g., <sup>13</sup>C6) be incorporated?

- Methodology : The compound is typically synthesized via electrophilic bromination of phenol. For unlabeled 2,4,6-tribromophenol, bromine is reacted with phenol in water or glacial acetic acid, achieving >99% purity . To prepare the <sup>13</sup>C6-labeled variant, isotopically enriched phenol (e.g., <sup>13</sup>C6-phenol) must be used as the starting material. Reaction conditions (e.g., stoichiometry, solvent, temperature) should be rigorously controlled to minimize side reactions and ensure complete bromination. Post-synthesis purification via recrystallization or phase separation is critical for analytical applications .

Q. How is 2,4,6-tribromophenol quantified in environmental matrices, and what internal standards are recommended?

- Methodology : Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the gold standard. The <sup>13</sup>C6-labeled compound serves as an ideal internal standard due to its near-identical retention time and ionization efficiency, compensating for matrix effects . For water or sediment samples, solid-phase extraction (SPE) with C18 cartridges followed by derivatization (e.g., pentafluorobenzylation) enhances detection sensitivity . Calibration curves should span 0.1–1000 ng/mL to cover environmental concentrations .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodology : 2,4,6-Tribromophenol has low water solubility (~0.1 g/L at 25°C) but is highly soluble in organic solvents like methanol or ethyl acetate . The <sup>13</sup>C6-labeled form shares these properties. Stability tests indicate degradation under UV light or alkaline conditions; thus, storage in amber vials at -20°C in inert atmospheres (N2) is advised .

Advanced Research Questions

Q. How can microbial degradation pathways of 2,4,6-tribromophenol be elucidated, and what enzymes are involved?

- Methodology : Use enrichment cultures from contaminated soils to isolate degraders like Bacillus sp. GZT. Proteomic and genomic analyses (e.g., LC-MS/MS, PCR) identify dehalogenases (e.g., TbpA) responsible for cleaving C-Br bonds . Isotope tracer studies with <sup>13</sup>C6-TBP confirm mineralization pathways via <sup>13</sup>CO2 evolution. Kinetic parameters (e.g., Km, Vmax) should be measured under varying pH and temperature conditions .

Q. What thermodynamic data (e.g., enthalpy of formation) are critical for modeling 2,4,6-tribromophenol’s environmental fate?

- Methodology : Rotating-bomb calorimetry and solution-reaction calorimetry determine the standard molar enthalpy of formation (ΔfH°). For 2,4,6-tribromophenol, ΔfH°(cr) is -237.5 ± 1.2 kJ/mol . These values validate computational models (e.g., DFT) predicting reactivity in combustion or hydrolysis scenarios.

Q. How do isotopic labeling (<sup>13</sup>C6) and deuterated analogs improve mechanistic studies in tracer experiments?

- Methodology : The <sup>13</sup>C6 label enables tracking of metabolic or degradation pathways via isotope-ratio mass spectrometry (IRMS). For example, in studies of photolytic debromination, <sup>13</sup>C-labeled intermediates distinguish abiotic vs. biotic degradation . Deuterated analogs (e.g., 2,4,6-tribromophenol-3,5-d2) aid in elucidating reaction mechanisms through kinetic isotope effects (KIEs) .

Q. What analytical challenges arise when distinguishing 2,4,6-tribromophenol from structurally similar brominated phenols (e.g., 2,3,4-tribromophenol)?

- Methodology : High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) fragments ions at m/z 330.801 (C6H3Br3O<sup>+</sup>) for 2,4,6-TBP vs. m/z 330.801 but distinct retention times . Use orthogonal separation methods (e.g., HILIC vs. reversed-phase LC) to resolve co-eluting isomers. Confirm identities via <sup>1</sup>H NMR (aromatic proton patterns) .

Q. Data Contradiction Resolution

Q. How should discrepancies in reported degradation half-lives (e.g., microbial vs. photolytic) be addressed?

- Methodology : Replicate experiments under standardized conditions (e.g., ISO 11266 for soil biodegradation). For photolysis, use controlled UV-A/B sources with actinometric calibration. Cross-validate using <sup>13</sup>C-labeled TBP to quantify pathway-specific rates .

Q. Why do synthesis yields vary between bromination of phenol vs. salicylic acid?

Propriétés

IUPAC Name |

2,4,6-tribromo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWWXRFVMJHFBN-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1Br)O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.